7,8-Dihydroquinoline-4,5(1H,6H)-dione
Overview
Description
7,8-Dihydroquinoline-4,5(1H,6H)-dione, also known as quinoline-4,5-dione, is an organic compound with the molecular formula C9H7NO2. It is a yellow crystalline solid that is widely used in various fields of scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : 7,8-Dihydroquinoline-4,5(1H,6H)-dione and its derivatives have been synthesized using efficient methods. One such method involves the Morita-Baylis-Hillman adduct acetates, demonstrating good to excellent yields under solvent-free conditions (Zhong et al., 2008).
- Formation of Novel Derivatives : Novel derivatives of 7,8-Dihydroquinoline-4,5(1H,6H)-dione have been synthesized, such as 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, through multi-step reactions including imidization and alkylation (Ding Jun-jie, 2013).
Biomedical Applications
- Antitubercular Activity : Some novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, derived from 7,8-dihydroquinoline, have shown significant in vitro and in vivo antitubercular activity against Mycobacterium tuberculosis. This highlights the potential of 7,8-dihydroquinoline derivatives in developing antitubercular drugs (Marvadi et al., 2020).
- Potential in Antibacterial Agents : Novel 4-Aryl-2-pyranyl-7,8-dihydroquinolin-5(6H)-one derivatives, synthesized through a multicomponent Hantzsch synthesis involving 7,8-dihydroquinoline, displayed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests their potential as effective antibacterial agents (Satish et al., 2016).
Advanced Material Synthesis
- Formation of Fused Heterocyclic Compounds : The synthesis of fused heterocyclic 2-quinolones and other related compounds involving 7,8-dihydroquinoline-4,5(1H,6H)-dione as a precursor has been reported. These novel compounds, characterized by various spectroscopic techniques, have potential applications in material sciences (Aly et al., 2019).
Analytical Chemistry Applications
- Pre-Chromatographic Derivatization Reagent : 7,8-Dihydroquinoline-4,5(1H,6H)-dione derivatives, like phanquinone, have been used as fluorogenic labeling reagents in pre-column derivatization for liquid chromatography, particularly in the separation and analysis of amino acids. This illustrates its utility in enhancing analytical methods for bio-compounds (Gatti et al., 2002).
properties
IUPAC Name |
1,6,7,8-tetrahydroquinoline-4,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h4-5H,1-3H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRGXOFTDOXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=O)C=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566407 | |
Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
CAS RN |
143261-90-9 | |
Record name | 7,8-Dihydroquinoline-4,5(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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